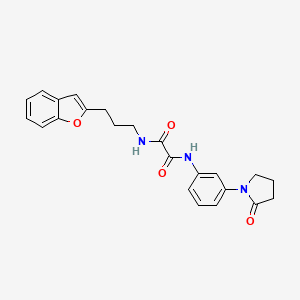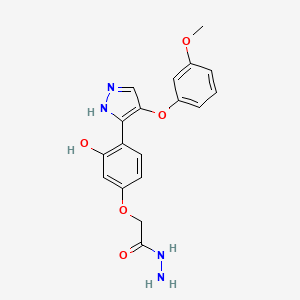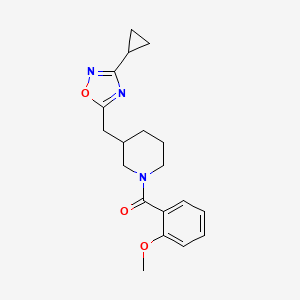![molecular formula C17H18FN3O2S B2916347 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 897463-94-4](/img/structure/B2916347.png)
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide, related to imidazo[2,1-b]thiazole derivatives, has been a subject of research due to its potential in various scientific applications. A study by Kundapur et al. (2012) focused on the synthesis of a closely related compound, demonstrating the interest in the structural elucidation and chemical properties of imidazo[2,1-b]thiazole derivatives. This research highlights the foundational steps in understanding the compound's chemical behavior, which is crucial for its application in further scientific studies (Kundapur, Sarojini, & Narayana, 2012).
Cytotoxic Activity and Cancer Research
Another significant area of application for this compound is in cancer research, specifically in evaluating its cytotoxic activity against cancer cell lines. Ding et al. (2012) designed and synthesized novel compounds bearing the imidazo[2,1-b]thiazole scaffold, testing their cytotoxicity against human cancer cell lines. This research indicates the potential of these compounds, including derivatives of this compound, in developing cancer therapeutics (Ding et al., 2012).
Antimicrobial and Anti-inflammatory Activities
The research on acetamido pyrrolyl azoles, including compounds related to the imidazo[2,1-b]thiazole derivatives, has shown promising results in antimicrobial and anti-inflammatory activities. Sowmya et al. (2017) explored the synthesis of these compounds and tested their effectiveness against various microbial strains and in inflammation models. This study contributes to the understanding of how derivatives of this compound can be utilized in addressing microbial infections and inflammatory conditions (Sowmya et al., 2017).
Neurodegenerative Disease Imaging
In neurodegenerative disease research, certain derivatives of imidazo[2,1-b]thiazoles have been synthesized for imaging peripheral benzodiazepine receptors, which are potential targets for studying neurodegenerative disorders. Fookes et al. (2008) synthesized and evaluated the affinity and selectivity of these compounds for peripheral benzodiazepine receptors, highlighting the application of imidazo[2,1-b]thiazole derivatives in developing imaging agents for neurodegenerative diseases (Fookes et al., 2008).
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .
Mode of Action
It is known that similar compounds exert their antiproliferative effects by interacting with cancer cells . This interaction may lead to changes in the cell’s normal functions, ultimately leading to cell death.
Biochemical Pathways
It is known that similar compounds can affect multiple pathways involved in cell proliferation and survival .
Pharmacokinetics
The compound’s potency against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound has shown potent antiproliferative activity against various cancer cell lines. For instance, it was found to be threefold more potent than Sorafenib against the DU-145 prostate cancer cell line . This suggests that the compound may induce cell death in these cancer cells.
Análisis Bioquímico
Biochemical Properties
Related imidazo[2,1-b]thiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Related compounds have demonstrated antiproliferative activity against a variety of cancer cell lines . These effects may be mediated by the compound’s interactions with cellular proteins and enzymes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Propiedades
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-23-8-2-7-19-16(22)9-14-11-24-17-20-15(10-21(14)17)12-3-5-13(18)6-4-12/h3-6,10-11H,2,7-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBSAPSASWEEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916264.png)

![1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone](/img/structure/B2916268.png)
![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)



![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2916285.png)

